(2S)-2-(Benzyloxy)hexanal
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Overview
Description
(2S)-2-(Benzyloxy)hexanal: is an organic compound with a specific stereochemistry, indicating that it has a chiral center. This compound is characterized by the presence of a benzyloxy group attached to the second carbon of a hexanal chain. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and applications in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-(Benzyloxy)hexanal typically begins with hexanal and benzyl alcohol.
Reaction Conditions: A common method involves the protection of the hydroxyl group of benzyl alcohol, followed by its reaction with hexanal under acidic or basic conditions to form the desired product.
Catalysts and Solvents: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) may be used, along with solvents like dichloromethane or ethanol.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-(Benzyloxy)hexanal can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.
Major Products:
Oxidation: Benzyloxyhexanoic acid.
Reduction: (2S)-2-(Benzyloxy)hexanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of stereochemistry and chiral synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- May serve as a building block for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(Benzyloxy)hexanal would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to various biological effects. The benzyloxy group may play a role in binding affinity and specificity.
Comparison with Similar Compounds
(2S)-2-(Methoxy)hexanal: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S)-2-(Ethoxy)hexanal: Similar structure but with an ethoxy group.
Uniqueness:
- The presence of the benzyloxy group may confer unique properties in terms of reactivity and biological activity compared to other alkoxy-substituted hexanals.
Conclusion
(2S)-2-(Benzyloxy)hexanal is a compound of interest in various fields of research and industry
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
CAS No. |
87678-65-7 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(2S)-2-phenylmethoxyhexanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-9-13(10-14)15-11-12-7-5-4-6-8-12/h4-8,10,13H,2-3,9,11H2,1H3/t13-/m0/s1 |
InChI Key |
XJNJIYJKWNSIHC-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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